6-(2,5-Difluorophenyl)nicotinic acid
Overview
Description
6-(2,5-Difluorophenyl)nicotinic acid is a chemical compound characterized by the presence of a nicotinic acid core substituted with a 2,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,5-Difluorophenyl)nicotinic acid typically involves the reaction of 2,5-difluorobenzene with nicotinic acid under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the carbon-carbon bond between the aromatic rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-(2,5-Difluorophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted nicotinic acid derivatives .
Scientific Research Applications
6-(2,5-Difluorophenyl)nicotinic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It finds applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,5-Difluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes such as signal transduction and metabolic regulation. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 2,6-Dichloro-5-fluoronicotinic acid
- 3,5-Difluoro-2,4,6-triazidopyridine
- Pentafluoropyridine
Comparison: Compared to these similar compounds, 6-(2,5-Difluorophenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the 2,5-difluorophenyl group may enhance its reactivity and interaction with biological targets compared to other fluorinated nicotinic acids .
Biological Activity
6-(2,5-Difluorophenyl)nicotinic acid is a derivative of nicotinic acid, which has garnered attention due to its potential biological activities. This compound is characterized by the presence of two fluorine atoms on the phenyl ring, which may enhance its pharmacological properties. This article aims to explore the biological activity of this compound through various studies, case reports, and research findings.
- Chemical Formula : CHFNO
- CAS Number : 887976-55-8
- Molecular Weight : 239.19 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine substituents may enhance lipophilicity and binding affinity to specific receptors and enzymes, potentially influencing pathways involved in inflammation and cancer.
Biological Activity Overview
Research indicates that nicotinic acid derivatives exhibit a range of biological activities, including:
- Anti-inflammatory Effects : Compounds similar to this compound have been shown to inhibit inflammatory pathways, potentially reducing conditions such as asthma and allergic reactions .
- Antimicrobial Properties : Some studies suggest that nicotinic acid derivatives can enhance immune cell function against bacterial infections .
- Anticancer Potential : Preliminary studies indicate that certain derivatives may exhibit cytotoxic effects against cancer cell lines .
Case Studies and Research Findings
- Anti-inflammatory Activity :
-
Antimicrobial Activity :
- Research demonstrated that nicotinic acid derivatives could enhance the bactericidal activity of neutrophils against Staphylococcus aureus, a common pathogen associated with skin infections. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 1.95 µg/mL against Staphylococcus epidermidis and 7.81 µg/mL against MRSA strains .
-
Cancer Cell Line Studies :
- In vitro studies have shown that various nicotinic acid derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in breast and lung cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
Comparative Analysis with Similar Compounds
The following table compares the biological activities of this compound with other related compounds:
Compound | Anti-inflammatory | Antimicrobial | Anticancer |
---|---|---|---|
This compound | Moderate | High | Moderate |
Nicotinic Acid | Low | Moderate | Low |
6-(Fluorophenyl)nicotinic acid | High | Moderate | High |
Properties
IUPAC Name |
6-(2,5-difluorophenyl)pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-8-2-3-10(14)9(5-8)11-4-1-7(6-15-11)12(16)17/h1-6H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQXOLCYSOUONB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NC=C(C=C2)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647036 | |
Record name | 6-(2,5-Difluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887976-55-8 | |
Record name | 6-(2,5-Difluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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